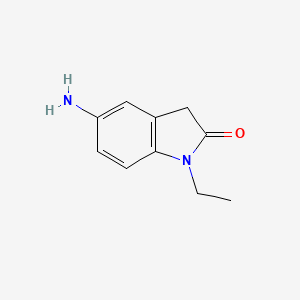

5-Amino-1-ethylindolin-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-amino-1-ethyl-3H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-2-12-9-4-3-8(11)5-7(9)6-10(12)13/h3-5H,2,6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYVVLSILSIVNQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC2=C1C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90627604 | |

| Record name | 5-Amino-1-ethyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875003-50-2 | |

| Record name | 5-Amino-1-ethyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 5 Amino 1 Ethylindolin 2 One and Its Precursors

Strategies for the Synthesis of Indolin-2-one Core Structures

The construction of the foundational indolin-2-one ring system can be achieved through several robust synthetic methodologies. These routes offer access to a wide array of substituted oxindoles by varying the starting materials and reaction conditions.

Synthesis from Isatin (B1672199) Derivatives and Related Indole (B1671886) Compounds

Isatin (1H-indole-2,3-dione) and its derivatives are highly versatile precursors for the synthesis of indolin-2-one compounds. nih.gov The reactivity of the C3-keto group in isatin allows for a variety of transformations. A common approach involves the condensation of isatin with nucleophiles, followed by reduction or rearrangement.

For instance, the reaction of isatin or N-substituted isatins with indole can yield 3,3-bis(1H-indol-3-yl)indolin-2-one derivatives, often catalyzed by acids like Theophylline Hydrogen Sulfate or metal salts such as VOSO₄. google.comrsc.org These reactions highlight the electrophilicity of the isatin C3-carbonyl. The resulting 3-substituted-3-hydroxyindolin-2-one intermediates can be further processed.

Additionally, N-alkylation of isatin is a straightforward method to introduce substituents on the nitrogen atom, as demonstrated by the reaction of 5-chloro-1H-indole-2,3-dione with various alkylating agents like ethyl iodide or benzyl (B1604629) chloride under phase transfer catalysis conditions to yield N-substituted isatins. imist.ma These N-functionalized isatins can then be converted to the corresponding indolin-2-one.

Wolff–Kishner Reduction Routes to 1-Alkylindolin-2-ones

The Wolff-Kishner reduction is a classical method for the deoxygenation of aldehydes and ketones to their corresponding methylene (B1212753) groups. nih.govthieme-connect.de This reaction is particularly useful for converting the C3-keto group of an isatin derivative directly into a methylene group, thereby forming the indolin-2-one scaffold. The reaction proceeds via a hydrazone intermediate under basic conditions at elevated temperatures, with the evolution of nitrogen gas as the driving force. jst.go.jpnih.gov

A crucial application of this method is the synthesis of 1-ethyl-indolin-2-one from isatin. The process involves heating isatin with hydrazine (B178648) monohydrate, followed by basic hydrolysis, to achieve the reduction of the C3-carbonyl. nih.gov This specific transformation is a key step in multi-step syntheses of more complex indolin-2-one derivatives. The Huang-Minlon modification, which involves using a high-boiling point solvent like diethylene glycol and distilling off water and excess hydrazine, can lead to improved yields and shorter reaction times. nih.gov

Copper-Catalyzed and Chelation-Assisted Cascade Reactions for Oxindoles

Modern synthetic methods increasingly rely on transition-metal catalysis to construct complex heterocyclic systems efficiently. Copper-catalyzed cascade reactions have emerged as a powerful tool for synthesizing oxindoles. These reactions often involve the formation of multiple bonds in a single operation.

One such strategy involves the copper-catalyzed cascade reaction of o-chloroarylacetic acids with amines. aksci.com This solvent- and ligand-free method proceeds through an initial Ullmann amination at an unactivated C-Cl bond, assisted by weak O-chelation, followed by an annulative N-acylation to close the ring and form the oxindole (B195798) scaffold. aksci.com

Another approach is the copper-catalyzed radical cascade reaction of N-arylacrylamides. smolecule.comevitachem.com In this process, a radical is generated—for example, a dichlorocyanomethyl radical from trichloroacetonitrile (B146778) via a single-electron transfer (SET) from a copper(I) catalyst. This radical then adds to the alkene of the N-arylacrylamide, followed by an intramolecular cyclization to furnish the functionalized oxindole. smolecule.comevitachem.com Similarly, copper-catalyzed arylboration of N-(2-iodoaryl)acrylamides with bis(pinacolato)diboron (B136004) (B₂pin₂) can produce 3,3'-disubstituted oxindoles bearing a boronate ester.

Indoline (B122111) Synthesis from o-Aminobenzylidine N-Tosylhydrazones

A novel method for indoline synthesis utilizes o-aminobenzylidine N-tosylhydrazones as precursors, which can be derived from readily available benzaldehydes. This strategy can proceed through a cobalt(III)-carbene radical intermediate. chembk.com The reaction mechanism involves a 1,5-hydrogen atom transfer (1,5-HAT) from a benzylic C-H bond to the cobalt-carbene, followed by a radical rebound to form the indoline ring. This represents a formal intramolecular carbene insertion into a C-H bond that proceeds via a radical pathway. chembk.com

Alternatively, copper(I) bromide can catalyze the coupling of N-tosylhydrazones with o-amino phenylacetylenes. This reaction proceeds through a coupling–allenylation–cyclization sequence under ligand-free conditions to afford 2-substituted indoles, which are closely related precursors to the indolin-2-one scaffold. researchgate.net

Specific Synthetic Pathways to 5-Amino-1-ethylindolin-2-one

There are two primary documented routes to synthesize the title compound, starting from either a nitrated or a halogenated precursor.

Pathway 1: Reduction of a Nitro Intermediate

This pathway involves the initial synthesis of 1-ethyl-5-nitroindolin-2-one followed by the chemical reduction of the nitro group. A synthetic route detailed in patent literature provides a clear example. google.com

Synthesis of 1-ethyl-5-nitroindolin-2-one: This intermediate is prepared from 5-nitroindolin-2-one and an ethylating agent.

Reduction to this compound: The 1-ethyl-5-nitroindolin-2-one intermediate is subjected to catalytic hydrogenation. The reduction is typically carried out using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere. google.com This method efficiently and cleanly converts the nitro group to the desired primary amine.

Pathway 2: Halogenation and Subsequent Amination

This route begins with the non-substituted 1-ethylindolin-2-one, introduces a halogen at the 5-position, and then converts the halogen to an amino group.

Synthesis of 1-ethylindolin-2-one: As described previously (Section 2.1.2), this precursor can be synthesized via the Wolff-Kishner reduction of isatin. nih.gov

Bromination: The 1-ethylindolin-2-one is then selectively brominated at the 5-position of the aromatic ring using an electrophilic brominating agent like N-bromosuccinimide (NBS) in a suitable solvent such as acetonitrile (B52724) at 0 °C. nih.gov This yields 5-bromo-1-ethylindolin-2-one.

Amination: The final step involves the conversion of the 5-bromo group to a 5-amino group. This can be accomplished through various modern cross-coupling reactions, such as the Buchwald-Hartwig amination, or through a nucleophilic aromatic substitution sequence, potentially involving sodium azide (B81097) followed by reduction.

Table 1: Key Synthetic Intermediates and Reagents for this compound This table is interactive. Click on the headers to sort.

| Role | Compound Name | Starting Material | Key Reagent(s) | Reference |

|---|---|---|---|---|

| Precursor | 1-Ethylindolin-2-one | Isatin | Hydrazine hydrate (B1144303), Base | nih.gov |

| Precursor | 5-Bromo-1-ethylindolin-2-one | 1-Ethylindolin-2-one | N-Bromosuccinimide (NBS) | nih.gov |

| Precursor | 1-Ethyl-5-nitroindolin-2-one | 5-Nitroindolin-2-one | Ethanamine HCl | google.com |

| Final Product | This compound | 1-Ethyl-5-nitroindolin-2-one | Pd/C, H₂ | google.com |

Derivatization and Functionalization of the this compound Scaffold

The this compound molecule possesses several reactive sites that allow for a wide range of chemical modifications, making it a valuable scaffold for building diverse molecular libraries. The primary sites for functionalization are the 5-amino group and the C3-methylene position.

Functionalization of the 5-Amino Group:

The primary aromatic amino group at the C5 position behaves similarly to aniline, enabling a host of well-established transformations.

Acylation: The amino group can be readily acylated to form amides. For example, reaction with acetic anhydride (B1165640) can produce N-(1-ethyl-2-oxoindolin-5-yl)acetamide, a reaction analogous to the acetylation of 5-aminooxindole.

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which are important functional groups in medicinal chemistry.

Diazotization: The amino group can be converted to a diazonium salt, which is a versatile intermediate. This diazonium salt can then undergo Sandmeyer-type reactions to introduce a variety of substituents, including halogens, cyano, and hydroxyl groups.

N-Arylation/N-Alkylation: The amino group can participate in C-N bond-forming cross-coupling reactions to introduce further aryl or alkyl substituents.

Functionalization of the C3-Methylene Group:

The C3 position of the indolin-2-one ring is an active methylene group, flanked by the aromatic ring and the amide carbonyl, making it susceptible to deprotonation and subsequent reaction with electrophiles.

Condensation Reactions: The C3-methylene can condense with aldehydes and ketones, particularly the C3-carbonyl of an isatin precursor, to form 3-substituted derivatives. For example, the reaction of N-alkyl isatins with various pyrazoline derivatives leads to the formation of complex pyrazolylindolin-2-ones via condensation at the C3 position. nih.gov

Phosphonylation: In the precursor stage, N-ethylisatin can react with diphenylphosphine (B32561) oxide at the C3-carbonyl to yield a 3-hydroxy-3-phosphinoyl derivative. thieme-connect.de

Spirocyclization: The C3 position is a common site for the construction of spirocyclic systems. Three-component reactions involving an N-alkylindoline-2,3-dione (the oxidized precursor to the title compound), malononitrile, and an active methylene compound can yield complex spiro-indoline-pyran derivatives. mdpi.com

Alkylation and Arylation: Direct alkylation or arylation at the C3 position can be achieved by first generating an enolate with a suitable base, followed by reaction with an electrophile. This allows for the introduction of diverse substituents, creating a quaternary center if the position is already substituted.

Table 2: Potential Derivatization Reactions of this compound This table is interactive. Click on the headers to sort.

| Reaction Site | Reaction Type | Reagents/Conditions | Product Type | Reference (Analogous) |

|---|---|---|---|---|

| 5-Amino | Acylation | Acetic anhydride | 5-Acetamido derivative | |

| 5-Amino | N-Arylation | Aryl halide, Pd or Cu catalyst | 5-(Arylamino) derivative | - |

| 5-Amino | Diazotization | NaNO₂, aq. acid, then CuX | 5-Halo, 5-Cyano, etc. | - |

| C3-Methylene | Condensation | Aldehyde/Ketone, Base | C3-Alkylidene derivative | nih.gov |

| C3-Methylene | Spirocyclization | Malononitrile, active methylene compound | C3-Spirocyclic derivative | mdpi.com |

| C3-Methylene | Alkylation | Base, Alkyl halide | C3-Alkyl derivative | - |

N-Alkylation and N-Benzylation Approaches to Indolin-2-ones

The introduction of substituents at the N-1 position of the indolin-2-one ring is a fundamental strategy to modulate the physicochemical and biological properties of the resulting compounds. N-alkylation and N-benzylation are common modifications achieved through various synthetic protocols.

A prevalent method for the synthesis of N-substituted indolin-2-ones, such as the precursor to the title compound, involves the direct alkylation of isatin or a corresponding indolin-2-one. For instance, N-substituted isatins can be prepared by reacting isatin with an appropriate alkyl iodide in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as dimethylformamide (DMF). smolecule.comnih.gov This approach is foundational for introducing the ethyl group at the N-1 position. Similarly, N-benzylation can be achieved using benzyl halides. d-nb.info

Another strategy involves the reductive amination of an appropriate precursor. While direct alkylation is common, alternative routes can offer advantages in specific contexts. For example, gold-catalyzed reactions have been developed for the N-alkylation of primary amines to secondary amines, a transformation that can be conceptually applied to the synthesis of N-substituted indoles. echemi.com

The synthesis of the direct precursor to this compound often starts with 5-nitroindolin-2-one. The N-ethyl group is introduced via alkylation, followed by reduction of the nitro group. A typical procedure for the synthesis of 5-amino-1-methylindolin-2-one, a close analog, involves the reduction of 1-methyl-5-nitroindolin-2-one (B2551002) using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. googleapis.com A similar strategy is employed for the ethyl derivative. The synthesis of 1-ethylindolin-2-one itself can be achieved through a Wolff-Kishner reduction of isatin, followed by basic hydrolysis. nih.gov

| Starting Material | Reagent(s) | Product | Reference |

| Isatin | Alkyl iodide, K₂CO₃, DMF | N-alkylated isatin | smolecule.comnih.gov |

| 1H-Indole-3-carbaldehyde | Methyl/propyl/benzyl bromide, K₂CO₃, DMF | N-substituted-indole-3-carbaldehyde | nih.gov |

| 5-Nitrooxindole | Ethylating agent | 1-Ethyl-5-nitrooxindole | mdpi.com |

| 1-Methyl-5-nitroindolin-2-one | Pd/C, H₂ | 5-Amino-1-methylindolin-2-one | googleapis.com |

| Isatin | Hydrazine monohydrate, base | 1-Ethyl-indolin-2-one | nih.gov |

Substitutions at the C-5 Position of the Indolin-2-one Ring

The C-5 position of the indolin-2-one ring is a common site for functionalization, as substituents at this position can significantly influence the molecule's interaction with biological targets. The amino group in this compound itself represents a key substitution that can be introduced or further modified.

The most direct route to a 5-amino substituted indolin-2-one is through the reduction of a 5-nitro precursor. For example, 3,3-di(1H-indole-3-yl)-5-nitroindolin-2-one can be reduced to 3,3-di(1H-indole-3-yl)-5-aminoindolin-2-one using hydrazine hydrate in the presence of a Pd/C catalyst. arkat-usa.org This method is broadly applicable to various 5-nitroindolin-2-one derivatives.

Halogenation at the C-5 position is another important transformation. For instance, 5-bromo-3,3-diethyl-1,3-dihydro-2H-indol-2-one can be prepared by treating 3,3-diethyl-1,3-dihydro-2H-indol-2-one with bromine and potassium bromide. escholarship.org Similarly, 5-chloroindolin-2-one and 5-fluoroindolin-2-one can be synthesized, providing handles for further cross-coupling reactions. researchgate.net The introduction of a 5-bromo substituent on 1-ethylindolin-2-one has been accomplished using N-bromosuccinimide (NBS). bioline.org.br

Furthermore, the C-5 position can be functionalized with other groups such as sulfonyl derivatives. beilstein-journals.org These substitutions are often crucial for tailoring the electronic properties and biological activity of the indolin-2-one core. sigmaaldrich.comsigmaaldrich.com

| Precursor | Reagent(s) | Product | Reference |

| 3,3-di(1H-indole-3-yl)-5-nitroindolin-2-one | Hydrazine hydrate, Pd/C | 3,3-di(1H-indole-3-yl)-5-aminoindolin-2-one | arkat-usa.org |

| 3,3-diethyl-1,3-dihydro-2H-indol-2-one | Br₂, KBr | 5-Bromo-3,3-diethyl-1,3-dihydro-2H-indol-2-one | escholarship.org |

| 1-Ethylindolin-2-one | N-Bromosuccinimide (NBS) | 5-Bromo-1-ethylindolin-2-one | bioline.org.br |

Incorporation into Hybrid Molecular Architectures

The this compound scaffold is a valuable platform for the construction of hybrid molecules, where it is combined with other heterocyclic systems to create novel compounds with potentially enhanced or synergistic properties.

Isatin-Incorporated Thiadiazole Hybrids

Hybrid molecules incorporating both isatin and thiadiazole moieties have been synthesized and evaluated for their biological activities. A common synthetic approach involves the condensation of an N-alkylated isatin with a substituted aminothiadiazole to form a Schiff base. googleapis.com

For example, a series of isatin-incorporated thiadiazole hybrids were synthesized by reacting N-alkyl substituted isatins with various 2-amino-5-substituted-1,3,4-thiadiazoles. googleapis.com One such derivative, 3-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-ylimino)-1-ethylindolin-2-one, was synthesized from 1-ethylindolin-2,3-dione and 2-amino-5-(4-chlorophenyl)-1,3,4-thiadiazole. googleapis.com These reactions are typically carried out in a suitable solvent like ethanol (B145695), sometimes with a catalytic amount of acid.

| Isatin Derivative | Thiadiazole Derivative | Product | Reference |

| N-alkyl substituted isatin (2b-2c) | Substituted thiadiazoles (1a-1d) | Isatin incorporated Schiff bases of thiadiazoles (3a-3l) | googleapis.com |

| 1-Ethylindolin-2,3-dione | 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole | 3-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-ylimino)-1-ethylindolin-2-one | googleapis.com |

Pyrazole-Indole/Oxindole Hybrids

The fusion of pyrazole (B372694) and indole/oxindole scaffolds has led to the development of novel hybrid compounds. The synthesis of these hybrids often involves the condensation of a substituted isatin or indole-3-carbaldehyde with an aminopyrazole derivative. smolecule.comnih.gov

Pyrazole-oxindole hybrids have been prepared through the direct condensation of 5-aminopyrazoles with N-substituted isatins in refluxing ethanol with a catalytic amount of acetic acid. smolecule.comnih.gov This methodology allows for the combination of diverse substituted pyrazoles and isatins, leading to a library of hybrid molecules. For instance, the reaction of 5-aminopyrazoles with N-ethylisatin would yield the corresponding pyrazole-1-ethyl-oxindole hybrid. smolecule.com

| Isatin/Indole Derivative | Pyrazole Derivative | Product | Reference |

| N-substituted isatin (4a,b) | 5-Aminopyrazoles (2a-e) | Pyrazole-oxindole hybrids (5a-j) | smolecule.comnih.gov |

| 1H-Indole-3-carbaldehyde (6) | 5-Aminopyrazoles (1a-e) | Pyrazole-indole hybrids (7a-e) | smolecule.comnih.gov |

Spirocyclic Derivatives Featuring Indolin-2-one Motifs

Spirocyclic compounds containing the indolin-2-one core are a significant class of molecules with unique three-dimensional structures. Their synthesis often involves cycloaddition reactions or tandem processes.

One approach to spiro[pyrrolidin-3,2'-oxindole] derivatives involves a tandem nucleophilic benzylation and copper-catalyzed intramolecular C(sp2)–N cross-coupling reaction of 3-aminooxindoles with 2-bromobenzyl bromides. Another strategy is the [3+2] cycloaddition of azomethine ylides, generated in situ, with 3-alkylidene-2-oxindoles.

The synthesis of spiro[indoline-3,5'-pyrrolo[1,2-c]thiazol]-2-ones has been achieved through a one-pot multi-component condensation of α,β-unsaturated dienones, isatin derivatives, and L-4-thiazolidinecarboxylic acid. Furthermore, spiro[benzimidazo[1,2-c]quinazoline-6,3'-indolin]-2'-one derivatives have been synthesized by the condensation of isatin derivatives with 2-(2-aminophenyl)benzimidazole in refluxing acetic acid.

| Reaction Type | Reactants | Product | Reference |

| Tandem Nucleophilic Benzylation/C-N Cross-Coupling | 3-Aminooxindoles, 2-Bromobenzyl bromides | 2,3'-Spirobi[indolin]-2-ones | |

| [3+2] Cycloaddition | 3-Alkylidene-2-oxindoles, Aldehydes, Pyrrolidine | Spiro heterocyclic compounds | |

| One-pot Multi-component Condensation | α,β-Unsaturated dienones, Isatin derivatives, L-4-thiazolidinecarboxylic acid | Spiro[indoline-3,5'-pyrrolo[1,2-c]thiazol]-2-ones | |

| Condensation | Isatin derivatives, 2-(2-Aminophenyl)benzimidazole | Spiro[benzimidazo[1,2-c]quinazoline-6,3'-indolin]-2'-ones |

Advanced Spectroscopic and Analytical Characterization Techniques

Infrared (IR) Spectroscopy for Functional Group Identification

Without access to this foundational analytical data, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy. Further research or de novo synthesis and characterization of the compound would be necessary to generate the data required to fulfill this request.

Chromatographic Methods for Purity and Separation

Chromatographic techniques are fundamental for the separation and purity assessment of synthesized chemical compounds. For a molecule like this compound, both Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) would be indispensable tools.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography serves as a rapid and efficient method for monitoring reaction progress, identifying compounds, and determining purity. For this compound, a polar compound, a normal-phase TLC system using a polar stationary phase like silica (B1680970) gel would be appropriate. The choice of mobile phase is critical for achieving good separation. A mixture of a moderately polar solvent and a nonpolar solvent is typically employed to modulate the retention factor (Rf) values. Since amino acids are colorless, a visualizing agent such as ninhydrin (B49086) is often used for detection, which reacts with the primary amine group of the target molecule to produce a colored spot, typically a purplish hue known as Ruhemann's purple. iitg.ac.in

The Rf value, a ratio of the distance traveled by the compound to the distance traveled by the solvent front, is characteristic of a compound in a specific TLC system. amrita.educrsubscription.com For this compound, one could expect different Rf values depending on the solvent system used, as illustrated in the hypothetical data table below.

Table 1: Hypothetical Thin-Layer Chromatography Data for this compound

| Stationary Phase | Mobile Phase (v/v) | Retention Factor (Rf) |

|---|---|---|

| Silica Gel 60 F254 | Ethyl acetate (B1210297) / Hexane (1:1) | 0.45 |

| Silica Gel 60 F254 | Dichloromethane / Methanol (9:1) | 0.60 |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a powerful technique for the separation, quantification, and purification of compounds. nih.govbjbms.org For a polar compound like this compound, a reverse-phase HPLC method would likely be the most effective. cetjournal.it This would involve a nonpolar stationary phase, such as a C18 column, and a polar mobile phase. A typical mobile phase could be a gradient mixture of an aqueous solvent (often with a modifying agent like trifluoroacetic acid or formic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. cetjournal.it Detection is commonly achieved using a UV-Vis detector, as the indolinone core is expected to have a strong chromophore. nih.gov

The retention time (RT), the time it takes for the analyte to pass through the column, is a key parameter in HPLC. The following table provides a hypothetical set of conditions and expected retention time for this compound.

Table 2: Hypothetical High-Performance Liquid Chromatography Parameters for this compound

| Parameter | Value |

|---|---|

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

Computational Chemistry and Theoretical Methods for Structural Confirmation

In the absence of experimental crystal structures, computational methods are invaluable for predicting molecular geometries and spectroscopic properties.

Density Functional Theory (DFT) Calculations for Spectroscopic Data

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to predict molecular properties such as optimized geometry, vibrational frequencies (IR and Raman spectra), and electronic spectra (UV-Vis). For this compound, DFT calculations, for instance using the B3LYP functional with a 6-31G basis set, could provide theoretical confirmation of its structure. niscpr.res.in Such calculations on substituted indolinone derivatives have been used to determine electronic energies and bond dissociation enthalpies. mdpi.com The calculated spectroscopic data can then be compared with experimental data to confirm the molecular structure.

Table 3: Hypothetical DFT-Calculated Properties for this compound

| Property | Calculated Value |

|---|---|

| Method | B3LYP/6-31G |

| Dipole Moment | 3.5 D |

| HOMO-LUMO Gap | 4.2 eV |

| C=O Stretch Freq. | 1685 cm⁻¹ |

X-ray Crystallography for Solid-State Structure Determination

Table 4: Hypothetical X-ray Crystallography Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| β (°) | 105.2 |

| Volume (ų) | 978.6 |

Mechanistic and Biological Activity Studies of 5 Amino 1 Ethylindolin 2 One Derivatives

In Vitro Assays for Biological Activity Profiling

In vitro assays are fundamental to characterizing the biological effects of novel chemical entities. For 5-Amino-1-ethylindolin-2-one derivatives, these studies have elucidated their potential as anticancer agents by examining their impact on cell proliferation, specific enzymatic targets, cell cycle progression, apoptosis induction, and cell migration.

The cytotoxic potential of indolin-2-one derivatives has been evaluated against a panel of human cancer cell lines, revealing potent antiproliferative effects. A series of newly synthesized indolinone-based derivatives demonstrated significant cytotoxic effects against human breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. nih.gov Notably, compounds designated as 9 and 20 were identified as the most potent, with IC₅₀ values in the low micromolar range. nih.gov Specifically, these chlorinated derivatives showed superior activity, suggesting that the inclusion of a chlorine atom on the isatin (B1672199) moiety is crucial for cytotoxicity. nih.gov The cytotoxic activity of these compounds was found to be more pronounced against HepG2 cells compared to MCF-7 cells. nih.gov

While direct studies on this compound derivatives against lung cancer (A-549) and colon cancer (HCT-116) cell lines are less specific in the provided context, related indole (B1671886) and indolinone structures have shown efficacy. For instance, various pyrimidine-5-carbonitrile derivatives have been tested against A549 and HCT-116 lines, showing potent activity. ekb.eg Similarly, certain indeno[1,2-b]quinoxaline derivatives have demonstrated exceptional antiproliferative activities against HCT-116, HepG-2, and MCF-7 cell lines. nih.govbohrium.com This highlights the broad potential of the core indole scaffold as a basis for developing inhibitors effective against a range of cancer types. mdpi.com

Table 1: Cytotoxic Activity of Selected Indolin-2-one Derivatives

| Compound | MCF-7 IC₅₀ (µM) | HepG2 IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 9 | 7.54 | 2.53 | nih.gov |

| Compound 20 | 6.88 | 2.87 | nih.gov |

| Indirubin (Control) | Not Reported | 6.74 | nih.gov |

The anticancer activity of indolin-2-one derivatives is often attributed to their ability to inhibit protein kinases, which are crucial regulators of cell signaling pathways controlling proliferation, angiogenesis, and survival. scirp.orgnih.govresearchgate.net The indolin-2-one scaffold is a key feature of several approved kinase inhibitors, including Sunitinib, which targets multiple receptor tyrosine kinases (RTKs). scirp.orgresearcher.life

VEGFR-2, FLT3, and CDK Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, and its inhibition is a key strategy in cancer therapy. researcher.lifenih.gov Derivatives of indolin-2-one have been designed as potent VEGFR-2 inhibitors. researchgate.net For example, compound 20 was found to exhibit nanomolar inhibitory action against VEGFR-2, being approximately 5.4-fold more potent than the control, Indirubin. nih.gov

FMS-like tyrosine kinase 3 (FLT3) is another important target, particularly in acute myeloid leukemia (AML), where activating mutations are common. nih.gov A series of indolin-2-one derivatives based on the Sunitinib scaffold were developed as potent and selective FLT3 inhibitors. One derivative, compound 10d , showed an IC₅₀ value of 5.3 nM against the FLT3 kinase. nih.gov

Cyclin-dependent kinases (CDKs) are essential for cell cycle regulation, and their dysregulation is a hallmark of cancer. researchgate.net Compound 9 , an indolin-2-one derivative, displayed a higher inhibitory effect against CDK-2 (4.8-fold higher than Indirubin) and comparable inhibition against CDK-4. nih.gov

α-Glucosidase Inhibition: While primarily investigated for anticancer properties, the structural versatility of these derivatives allows for activity against other enzymes. α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic approach for managing type II diabetes. Though specific data for this compound derivatives is not detailed, related heterocyclic compounds have been explored as α-glucosidase inhibitors through in silico and in vitro studies, indicating the potential for this scaffold to be adapted for different therapeutic targets. nih.gov

Table 2: Enzymatic Inhibition by Selected Indolin-2-one Derivatives

| Compound | Target Enzyme | IC₅₀ | Reference |

|---|---|---|---|

| Compound 9 | CDK-2 | 0.09 µM | nih.gov |

| Compound 20 | VEGFR-2 | 0.08 µM | nih.gov |

| Compound 10d | FLT3 | 5.3 nM | nih.gov |

Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to arrest at specific checkpoints and preventing cell division. mdpi.com Flow cytometry analysis of HepG2 cells treated with indolin-2-one derivatives 9 and 20 revealed a significant cell cycle arrest at the G1 phase. nih.gov This arrest was accompanied by a notable increase in the sub-G0/G1 cell population, which is indicative of apoptosis. nih.gov The mechanism behind this G1 arrest involves the upregulation of key cell cycle inhibitory proteins. Treatment with compounds 9 and 20 led to a significant increase in the expression of p53 and p21, which are critical tumor suppressors that regulate the G1/S checkpoint. nih.gov Other related indole derivatives have been shown to induce cell cycle arrest at the G2/M phase, demonstrating that modifications to the core structure can alter the specific phase of cell cycle inhibition. nih.govbohrium.commdpi.com

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. A key mechanism by which indolin-2-one derivatives induce cytotoxicity is through the activation of the apoptotic cascade. nih.govresearchgate.net Studies have shown that treatment with these compounds leads to a significant modulation of the Bcl-2 family of proteins, which are central regulators of the intrinsic (mitochondrial) apoptotic pathway. nih.gov

Specifically, treatment with derivatives 9 and 20 resulted in an elevated Bax/Bcl-2 ratio. nih.gov Bax is a pro-apoptotic protein that promotes the release of cytochrome c from mitochondria, while Bcl-2 is an anti-apoptotic protein that prevents this release. nih.govijper.org An increased Bax/Bcl-2 ratio makes cells more susceptible to apoptosis. nih.gov This shift in balance initiates the caspase cascade, a family of proteases that execute the final stages of apoptosis. researchgate.net The elevated Bax/Bcl-2 ratio was shown to trigger the activation of caspase-3 and caspase-7, leading to the systematic dismantling of the cell. nih.gov This confirms that these derivatives mediate apoptosis through the intrinsic pathway by modulating key regulatory proteins. nih.govbohrium.comnih.gov

The inhibition of cancer cell migration and invasion is a critical therapeutic goal for preventing metastasis, the primary cause of cancer-related mortality. Studies on cell migration investigate the ability of compounds to block the movement of cancer cells, often using techniques like the wound-healing assay or the transwell migration assay.

While specific studies detailing the cell migration inhibition effects of this compound derivatives are not extensively covered in the provided literature, research on other compounds illustrates the mechanisms targeted in such studies. For example, a synthetic D-amino acid peptide known as HYD1 has been shown to completely block the migration and invasion of prostate carcinoma cells. nih.gov This inhibition was associated with a dramatic remodeling of the actin cytoskeleton and increased formation of stress fibers. nih.gov The peptide was found to interact with α3β1 and α6β1 integrins, which are cell surface receptors that mediate interactions with the extracellular matrix and are central to cell movement. nih.gov These types of mechanistic studies are crucial for evaluating the potential of new compounds, including indolin-2-one derivatives, to serve as anti-metastatic agents.

In Silico and Molecular Modeling Approaches

Computational methods, including molecular modeling and in silico screening, are invaluable tools in modern drug discovery for predicting how a compound will interact with its biological target. longdom.org These approaches provide insights into binding affinities, interaction mechanisms, and pharmacokinetic properties before costly synthesis and in vitro testing are performed. nih.govmdpi.com

For indolin-2-one derivatives, molecular docking studies have been employed to rationalize their observed biological activities. Docking simulations of the most active compounds, 9 and 20 , into the ATP-binding pockets of CDK-2 and VEGFR-2, respectively, revealed favorable binding modes. nih.gov Compound 9 showed a stronger binding affinity to CDK-2 than the control compound, while compound 20 exhibited a binding pattern similar to the known VEGFR-2 inhibitor Sorafenib. nih.gov

Further in silico studies on related 5-nitro-indolin-2-one derivatives have used the Molecular Operating Environment (MOE) software to perform docking into the active sites of various enzymes. longdom.org These studies calculate docking scores in negative energy terms, where a lower binding energy suggests a better binding affinity. longdom.org In addition to docking, comprehensive computational analyses often include Density Functional Theory (DFT) calculations to understand a molecule's reactivity profile and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction to assess its drug-likeness. nih.govmdpi.com These in silico approaches are critical for optimizing lead compounds and designing new derivatives with improved potency and selectivity. longdom.org

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound derivatives, docking simulations are instrumental in understanding their interactions with protein targets, primarily protein kinases, which are crucial in cancer signaling pathways.

Research has extensively focused on the indolin-2-one core, structurally similar to approved drugs like Sunitinib, as a potent inhibitor of various kinases, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Aurora B kinase. benthamdirect.comnih.govnih.gov

VEGFR-2 Inhibition: Docking studies of indolin-2-one derivatives into the ATP-binding site of VEGFR-2 have revealed key interactions necessary for potent inhibition. nih.govnih.govresearchgate.net These simulations show that the indolinone scaffold typically forms hydrogen bonds with conserved amino acid residues in the hinge region of the kinase domain. For instance, one study highlighted a derivative, compound 11d, which formed four hydrogen bonds within the VEGFR-2 active site. Three of these bonds involved the nitrogen atoms of a triazole ring substituent engaging with the side chains of Lys868, Glu885, and Asp1046, while the carbonyl group of an acetamide moiety interacted with Arg1027. mdpi.com Additionally, halogen bonding with residues like Leu840 has been observed, further stabilizing the ligand-protein complex. mdpi.com The binding modes of these derivatives often show a similar placement to Sunitinib within the active pocket. nih.govresearchgate.net

Aurora B Kinase Inhibition: Similarly, theoretical studies on indolin-2-one derivatives as Aurora B kinase inhibitors have identified crucial interactions for biological activity. benthamdirect.com Docking analyses showed that the –NH group of the indolinone moiety consistently forms a hydrogen bond with the backbone carbonyl of Glu171, while the carbonyl group of the indolinone interacts with the backbone –NH of Ala173. benthamdirect.com These two interactions are considered vital for the inhibitory potency of this class of compounds against Aurora B. benthamdirect.com

The binding affinities, often expressed as docking scores or binding energies, are calculated to rank potential inhibitors. For example, in a study targeting Aurora B, one compound showed a more stable interaction energy (-225.90 kcal/mol) compared to Sunitinib (-135.63 kcal/mol), suggesting it could be a more potent inhibitor. benthamdirect.com

| Compound Series | Target Protein | Key Interacting Residues | Predicted Binding Energy (kcal/mol) |

|---|---|---|---|

| 1,2,4-Triazole-Tethered Indolinones | VEGFR-2 | Lys868, Glu885, Asp1046, Arg1027, Leu840 | Data not specified |

| Sunitinib Analogs | Aurora B Kinase | Glu171, Ala173 | -135.63 to -225.90 |

| General Indolin-2-ones | VEGFR-2 | Cys919, Asp1046, Glu885 | Data not specified |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For derivatives of this compound, QSAR studies are employed to guide the design of new analogs with improved potency.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. These analyses generate 3D contour maps that visualize the regions around the aligned molecules where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity.

A 3D-QSAR study on a series of anticancer imidazo- and pyrrolo-quinoline-4,9-dione derivatives, which share structural similarities with indolinones, yielded robust predictive models. nih.gov The CoMFA model produced a cross-validation value (q²) of 0.844 and a Pearson correlation coefficient (r²) of 0.964, indicating high predictive power. The CoMSIA model was also statistically significant, with a q² of 0.709 and an r² of 0.969. nih.gov These models demonstrated excellent agreement between the calculated and measured in vitro cytotoxic activities. nih.gov

In another QSAR analysis of indole-based sulfonylhydrazones targeting breast cancer cells, the models revealed that specific substitutions significantly contribute to cytotoxic activity and ligand efficiency. mdpi.com For instance, the presence of a non-substituted phenyl ring and indolyl moieties with substituents like 5-methoxy, 1-acetyl, or 5-chloro was found to enhance activity. mdpi.com This type of analysis provides clear, actionable insights for synthetic chemists to design more effective compounds.

| QSAR Model | Compound Series | q² (Cross-validated r²) | r² (Non-validated r²) | Key Finding |

|---|---|---|---|---|

| CoMFA | Imidazo- & Pyrrolo-quinolinediones | 0.844 | 0.964 | High predictive power for cytotoxicity. |

| CoMSIA | Imidazo- & Pyrrolo-quinolinediones | 0.709 | 0.969 | Excellent agreement between predicted and measured activity. nih.gov |

| MLR | Indolyl-methylidene Phenylsulfonylhydrazones | > 0.65 | > 0.9 | Identified specific substituents that enhance ligand efficiency and selectivity. mdpi.com |

Computational Prediction of Mechanism of Action (MoA)

Computational methods are increasingly used to generate hypotheses about a compound's mechanism of action (MoA). For this compound derivatives, the MoA is often predicted by identifying the most likely protein targets through methods like molecular docking and then inferring the downstream biological consequences of inhibiting those targets.

The extensive docking studies on indolin-2-one derivatives strongly point towards the inhibition of protein kinases as their primary MoA. benthamdirect.comnih.gov Specifically, the inhibition of VEGFR-2 is a well-established mechanism for anti-angiogenic therapy. researchgate.net By binding to the ATP pocket of VEGFR-2, these compounds prevent the autophosphorylation of the receptor, which in turn blocks the downstream signaling cascade that leads to endothelial cell proliferation, migration, and survival, ultimately inhibiting the formation of new blood vessels that tumors need to grow. nih.gov

Further computational and biological studies on potent indolin-2-one derivatives have provided a more detailed picture of the MoA. For example, a highly potent VEGFR-2 inhibitor, compound 17a, was shown to induce cell cycle arrest in the S phase in HepG2 cancer cells. nih.govresearchgate.net This suggests that beyond anti-angiogenesis, the compound directly impacts tumor cell proliferation. Moreover, the same study demonstrated that compound 17a induces apoptosis, or programmed cell death. researchgate.net This was evidenced by a significant upregulation in the expression levels of pro-apoptotic proteins such as caspase-3, caspase-9, and BAX, coupled with a decrease in the expression of the anti-apoptotic protein Bcl-2. nih.govresearchgate.net

These findings illustrate a multi-faceted MoA predicted and confirmed through a combination of computational and experimental techniques:

Direct Target Inhibition: Binding to and inhibiting the enzymatic activity of protein kinases like VEGFR-2.

Pathway Modulation: Blocking downstream signaling pathways related to angiogenesis and cell proliferation.

Cellular Effects: Inducing cell cycle arrest and apoptosis in cancer cells.

This integrated approach allows for a comprehensive understanding of how these derivatives exert their anticancer effects, guiding their further development as therapeutic agents.

Structure Activity Relationship Sar Investigations of 5 Amino 1 Ethylindolin 2 One Analogues

Impact of N-Substitution on Biological Activity

Research into N-substituted indolin-2-ones has revealed that both N-alkylation and N-acylation can be viable strategies for modification. For instance, the synthesis of N-phenylpropyl indolin-2-one derivatives has been explored to generate compounds with potential antimicrobial and antioxidant activities. researchgate.net In a different context, the replacement of the 1-indanone (B140024) ring of the drug donepezil (B133215) with a 1-benzyl-2-indolinone scaffold led to potent and selective acetylcholinesterase inhibitors. nih.gov This highlights that bulky aromatic substituents at the N-1 position can be well-tolerated and can establish critical interactions within the target's binding site, significantly enhancing potency. nih.gov

The introduction of a piperazinylbutyl side chain at the amide nitrogen (N-1) of the indolin-2-one core has been used to develop ligands for dopamine (B1211576) receptors. nih.gov In this series, the N-1 substituent serves as an anchor for a longer chain that interacts with the receptor, and modifications at the terminus of this chain dramatically affect binding affinity and selectivity. For example, a derivative with a 4-hydroxybenzyl group at the end of the piperazinylbutyl chain showed remarkable affinity and selectivity for the D4 receptor, with a Ki value of 0.5 nM. nih.gov This demonstrates that the N-1 position can be a key attachment point for side chains that confer entirely new pharmacological activities.

| Compound ID | N-1 Substituent | Target | Activity (Ki) |

| 1 | -(CH₂)₃-piperazinyl-benzyl | Dopamine D4 | >1000 nM |

| 2 | -(CH₂)₃-piperazinyl-4-fluorobenzyl | Dopamine D4 | 15.3 nM |

| 3 | -(CH₂)₃-piperazinyl-4-hydroxybenzyl | Dopamine D4 | 0.5 nM |

This table presents a selection of N-1 substituted indolin-2-one analogues and their corresponding binding affinities for the Dopamine D4 receptor, illustrating the impact of terminal groups on the N-1 side chain. nih.gov

Influence of C-5 Substitution on Pharmacological Profiles

In the development of kinase inhibitors, specifically targeting the KDR (VEGFR-2) kinase, modifications at the C-5 position have been shown to improve pharmacokinetic profiles. nih.gov The introduction of 5-amido and 5-sulphonamido-indolyl groups resulted in compounds with lower plasma clearance and reduced affinity for the hERG potassium channel, a crucial aspect for cardiac safety. nih.gov This suggests that moving from a basic amino group to less basic amides or sulfonamides can mitigate off-target effects and improve drug-like properties.

Similarly, in the context of carbonic anhydrase inhibitors, a series of 1-acylated indoline-5-sulfonamides were designed and synthesized. nih.gov These compounds demonstrated potent inhibitory activity against the tumor-associated isoforms CA IX and CA XII. The sulfonamide group at the C-5 position is essential for binding to the zinc ion in the enzyme's active site. The nature of the acyl group at the N-1 position further modulates this activity, showing a synergistic relationship between the N-1 and C-5 positions. For example, compound 4f in this series, a 1-(4-chlorobenzoyl)indoline-5-sulfonamide, was identified as one of the most potent inhibitors of both CA IX and CA XII and exhibited selective antiproliferative activity under hypoxic conditions. nih.gov

The development of dual 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) inhibitors also utilized modifications at the C-5 position of an indoline (B122111) core. nih.gov Starting from a 5-nitroindoline, the nitro group was reduced to an amine, which was then further functionalized. This amine served as a handle to introduce various substituents via reductive amination, leading to potent dual inhibitors with significant anti-inflammatory efficacy in vivo. nih.gov

| Compound ID | C-5 Substituent | N-1 Substituent | Target | Activity (KI) |

| 4a | -SO₂NH₂ | -COCH₃ | CA IX | 338.2 nM |

| 4e | -SO₂NH₂ | -CO(4-CF₃-Ph) | CA IX | 271.8 nM |

| 4f | -SO₂NH₂ | -CO(4-Cl-Ph) | CA IX | 132.8 nM |

| 4g | -SO₂NH₂ | -CO(4-Cl-Ph) | CA XII | 41.3 nM |

This table showcases the inhibitory activity of selected 1-acylated indoline-5-sulfonamides against carbonic anhydrase (CA) isoforms IX and XII, demonstrating the influence of C-5 and N-1 substituents. nih.gov

Effects of Substituents on Phenyl and Heterocyclic Rings

In many indolin-2-one-based inhibitors, a phenyl or heterocyclic ring is attached to the C-3 position of the core scaffold. The substituents on these external rings are pivotal in determining the potency and selectivity of the compound. SAR studies have extensively mapped the effects of these modifications.

For inhibitors of receptor tyrosine kinases (RTKs), it has been shown that 3-[(five-membered heteroaryl ring)methylidenyl]indolin-2-ones are highly specific for the VEGF (Flk-1) receptor. nih.gov In contrast, 3-(substituted benzylidenyl)indolin-2-ones bearing bulky groups on the phenyl ring exhibit high selectivity toward EGF and Her-2 receptors. nih.gov This demonstrates that the nature of the ring system at C-3 and its substitution pattern are key determinants of kinase selectivity.

Further studies on 3-substituted-indolin-2-ones containing chloropyrrole moieties revealed the importance of specific functional groups on the pyrrole (B145914) ring. nih.gov For instance, the presence of a 2-(ethyl-amino)ethylcarbamoyl group at the C-4′ position of the pyrrole ring significantly enhanced antitumor activities. nih.gov The chlorine atom on the pyrrole was also found to be crucial for reducing cardiotoxicity. nih.gov This indicates that substituents on the heterocyclic ring can modulate both efficacy and safety profiles.

In another study focusing on anti-inflammatory agents, a series of 3-phenyl-indolin-2-one derivatives were synthesized and evaluated. mdpi.com It was found that electronegative groups like Cl, Br, and CF₃ on the phenyl ring resulted in moderate activity. However, hydroxyl groups at the ortho or meta positions of the phenyl ring led to a significant increase in the suppression of nitric oxide production, with 3-(3-hydroxyphenyl)-indolin-2-one showing the highest anti-inflammatory activity. mdpi.com

| C-3 Phenyl Substituent | Anti-inflammatory Activity (NO Inhibition IC₅₀) |

| H | >80 µM |

| 4-Cl | ~40 µM |

| 4-CF₃ | ~40 µM |

| 2-OH | ~20 µM |

| 3-OH | <20 µM |

This table summarizes the effect of different substituents on the C-3 phenyl ring of indolin-2-one analogues on their anti-inflammatory activity, measured as the inhibition of nitric oxide (NO) production. mdpi.com

Conformational Analysis and Stereochemical Considerations in SAR

The three-dimensional arrangement of atoms and the stereochemistry of indolin-2-one analogues are fundamental to their biological activity. The specific conformation adopted by the molecule upon binding to its target determines the strength and nature of the molecular interactions.

Molecular modeling and X-ray crystallography have been instrumental in understanding the binding modes of indolin-2-one inhibitors. nih.govmdpi.com These studies often reveal that the indolin-2-one core establishes key hydrogen bonds with the hinge region of the kinase ATP-binding site. The substituents at various positions then orient themselves to occupy specific sub-pockets, and their conformational flexibility (or rigidity) can impact binding affinity. For example, docking simulations of novel indolin-2-one derivatives within the VEGFR-2 active site showed that they adopt a placement similar to the known inhibitor sunitinib, confirming the rationale behind their design. mdpi.com

Chirality, particularly at the C-3 position if it becomes a stereocenter, can lead to significant differences in activity between enantiomers. The enantiomer that is responsible for the desired biological effect is termed the "eutomer," while the less active or inactive one is the "distomer." mdpi.com Although specific SAR data on chiral 5-Amino-1-ethylindolin-2-one is limited, the principles of stereochemistry are universally applicable. In many classes of chiral drugs, enantiomers can exhibit vastly different pharmacological and pharmacokinetic profiles. nih.gov For a molecule to interact effectively with a chiral biological target like an enzyme or receptor, its stereochemical configuration must be complementary to the binding site. The introduction of chiral centers, for instance by modifying the C-3 substituent, necessitates the separation and individual testing of enantiomers to identify the eutomer and develop a stereochemically pure drug. mdpi.com

Applications and Future Research Directions in Drug Discovery

Role of Indolin-2-one as a Privileged Scaffold in Drug Design

The indolin-2-one skeleton is widely regarded as a privileged structure in medicinal chemistry. This recognition stems from its versatile and synthetically accessible framework, which is present in a multitude of natural and synthetic compounds exhibiting a broad spectrum of biological activities. The inherent structural features of the indolin-2-one core allow for modifications at various positions, enabling the generation of large libraries of derivatives with diverse pharmacological profiles. This adaptability makes it an ideal template for the design of targeted therapies. A notable example of the successful application of this scaffold is Sunitinib, a multi-target receptor tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors. The development of such drugs underscores the importance of the indolin-2-one nucleus in creating potent and selective modulators of biological processes. nih.govnih.gov

Development of Multi-Target Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The indolin-2-one scaffold has been extensively utilized in the development of kinase inhibitors. cancertreatmentjournal.com The structural characteristics of indolin-2-one derivatives allow them to bind to the ATP-binding site of various kinases, thereby inhibiting their activity. This has led to the discovery of numerous multi-target kinase inhibitors, which can simultaneously block the activity of several kinases involved in tumor growth, angiogenesis, and metastasis. The pyrrole (B145914) indolin-2-one structure, for instance, is a key feature in several inhibitors of vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), both of which are critical for angiogenesis. cancertreatmentjournal.com The design of 5-Amino-1-ethylindolin-2-one can be envisioned as a strategy to modulate the selectivity and potency of kinase inhibition, with the amino and ethyl groups potentially forming specific interactions within the kinase active site.

Exploration as Potential Anticancer Agents

The indolin-2-one core is a well-established pharmacophore in the design of anticancer agents. nih.govnih.gov Numerous derivatives have demonstrated significant antiproliferative activity against a wide range of cancer cell lines. nih.gov The anticancer effects of these compounds are often attributed to their ability to inhibit various protein kinases that are essential for cancer cell proliferation, survival, and migration. mdpi.com For example, certain indolin-2-one derivatives have been shown to induce apoptosis (programmed cell death) and inhibit tumor growth in preclinical models. nih.gov The introduction of an amino group at the 5-position of the indolin-2-one ring, as in this compound, could potentially enhance its anticancer properties by providing an additional site for hydrogen bonding or other interactions with target proteins. Research into novel indolin-2-one derivatives containing moieties like 4-thiazolidinone (B1220212) has yielded compounds with potent cytotoxicity against human breast, lung, and colon cancer cell lines. researchgate.net

Investigation of Other Therapeutic Areas (e.g., Antidepressants, α-Glucosidase Inhibitors)

While the primary focus of indolin-2-one research has been on oncology, the therapeutic potential of this scaffold extends to other areas. For instance, derivatives of the closely related indole (B1671886) nucleus have been investigated for their potential as antidepressants. Furthermore, there is growing interest in the development of indolin-2-one derivatives as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. Inhibition of this enzyme can help to control blood sugar levels in patients with type 2 diabetes. The structural versatility of the indolin-2-one core makes it an attractive starting point for the design of novel agents targeting a diverse array of therapeutic targets beyond cancer.

Emerging Research on Novel Indolin-2-one Hybrids and Conjugates

To enhance the therapeutic efficacy and target specificity of indolin-2-one derivatives, researchers are exploring the synthesis of novel hybrids and conjugates. This approach involves chemically linking the indolin-2-one scaffold to other pharmacologically active molecules. For example, hybrid molecules incorporating both the indolin-2-one and 1,3,4-thiadiazole (B1197879) moieties have been synthesized and evaluated for their anticancer activity. nih.gov This strategy of molecular hybridization aims to create multifunctional molecules that can interact with multiple biological targets or possess improved pharmacokinetic properties. The development of such hybrid compounds represents a promising avenue for the discovery of next-generation therapeutics with enhanced potency and reduced side effects.

Advanced Computational Design and Optimization of Derivatives

In recent years, computational methods have become an indispensable tool in the drug discovery process. Techniques such as molecular docking, virtual screening, and quantitative structure-activity relationship (QSAR) modeling are being employed to design and optimize indolin-2-one derivatives with improved biological activity. These computational approaches allow researchers to predict how a molecule will interact with its target protein, enabling the rational design of more potent and selective inhibitors. For instance, in silico analysis of in-house libraries has been used to identify potential 5-lipoxygenase (5-LOX) inhibitors based on the indoline (B122111) scaffold. researchgate.net The application of these advanced computational tools is expected to accelerate the discovery and development of novel indolin-2-one-based therapeutics, including derivatives of this compound.

Q & A

Q. What are the established synthetic routes for 5-Amino-1-ethylindolin-2-one, and how can reaction parameters (e.g., solvent, temperature) be optimized for yield improvement?

Methodological Answer :

- Core Synthesis : Begin with indole derivatives (e.g., 5-nitroindole) and employ reductive alkylation using ethylating agents (e.g., ethyl bromide) under inert conditions. Catalytic hydrogenation or sodium borohydride reduction can introduce the amino group .

- Optimization Strategies :

- Key Metrics : Calculate yield (%) and purity (HPLC >95%) for reproducibility .

Q. How should researchers validate the structural integrity of this compound using spectroscopic techniques?

Methodological Answer :

- Spectroscopic Protocol :

- NMR : Assign peaks for the ethyl group (δ 1.2–1.4 ppm, triplet) and indolinone NH/amine protons (δ 6.5–8.0 ppm). Use -NMR to confirm carbonyl (C=O, δ ~170 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]. Compare with theoretical m/z.

- XRD : For crystalline samples, resolve bond angles and confirm stereochemistry .

- Data Cross-Validation : Align spectral data with computational predictions (e.g., Gaussian for DFT calculations) to resolve ambiguities .

Q. What solubility and stability profiles are critical for designing in vitro assays with this compound?

Methodological Answer :

- Solubility Testing : Perform shake-flask method in PBS (pH 7.4), DMSO, and ethanol. Measure saturation via UV-Vis spectroscopy (λmax ~270 nm) .

- Stability Assessment :

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives across different cell lines?

Methodological Answer :

Q. What computational strategies are recommended to model the binding affinity of this compound with target proteins (e.g., kinases)?

Methodological Answer :

Q. How should conflicting spectral data (e.g., 1H^1H1H-NMR shifts) between synthetic batches be systematically investigated?

Methodological Answer :

- Root-Cause Analysis :

- Impurity Profiling : Use LC-HRMS to identify byproducts (e.g., oxidation at C3).

- Isotope Labeling : Synthesize -labeled analog to distinguish NH/amine proton environments .

- Reproducibility Protocol : Document solvent lot numbers, NMR spectrometer calibration, and shimming procedures .

Q. What experimental designs are optimal for studying the photophysical properties of this compound in optoelectronic applications?

Methodological Answer :

- Photoluminescence Studies :

- Device Integration : Test in OLED architectures with ITO/PEDOT:PSS layers. Compare luminance efficiency (cd/A) across doping concentrations .

Data Presentation & Reproducibility Guidelines

- Raw Data : Include HPLC chromatograms, NMR spectra (with integration values), and crystallographic CIF files in supplementary materials .

- Statistical Reporting : Use ANOVA for multi-group comparisons (p < 0.05, Bonferroni correction) and report confidence intervals .

- Code Availability : Share Python/R scripts for docking or QSAR models on GitHub or Zenodo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.